4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline
Description
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is a heterocyclic compound featuring an aniline moiety linked to a pyrazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Synthesis:
The compound is typically synthesized via multi-step reactions involving:
- Oxidation of methylthio intermediates: For example, methylthio-substituted precursors are oxidized using hydrogen peroxide (H₂O₂) in phenol under controlled conditions to yield the methylsulfonyl group .
- Chromatographic purification: Silica gel column chromatography with eluents like ethyl acetate/hexane or methanol/dichloromethane is employed for isolation .
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(4-methylsulfonyl-1H-pyrazol-5-yl)aniline |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)9-6-12-13-10(9)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
RTEZBGPPZHZVCA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Aniline: The final step involves coupling the methylsulfonyl-substituted pyrazole with aniline through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anti-inflammatory agents with selectivity against COX-2 enzyme.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anti-inflammatory and neuroprotective effects.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins . The exact pathways and molecular interactions depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Aniline Derivatives with Sulfonyl Groups
Key Observations :
- Synthesis Efficiency : Bulky substituents (e.g., indole, benzimidazole) reduce yields (e.g., 4c: 16% vs. 4a: 39%) due to steric hindrance during coupling reactions .
- Electronic Effects : The methylsulfonyl group’s electron-withdrawing nature stabilizes intermediates, but competing side reactions (e.g., over-oxidation) may occur during synthesis .
Table 2: Pharmacological Profiles of Sulfonyl-Containing Analogues
Key Observations :
- Potency : The isoxazole derivative (Compound 20) exhibits superior TrkA inhibition (IC₅₀ = 0.092 μM) compared to pyrazole-aniline analogues, likely due to enhanced binding interactions from the isoxazole ring .
- Substituent Impact : Bulky groups (e.g., tert-butyl) improve activity by occupying hydrophobic pockets in target proteins .
Physicochemical and Stability Properties
Table 3: Molecular and Stability Data
Biological Activity
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is an organic compound that exhibits significant biological activity, particularly in medicinal chemistry. Its structure features a pyrazole ring substituted with a methylsulfonyl group and an aniline moiety, which allows for diverse chemical reactivity and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
The primary mechanism of action for 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets, particularly the cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, which are key mediators in inflammatory processes. This suggests its potential application as an anti-inflammatory agent .
Anti-inflammatory Effects
Research indicates that 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline has notable anti-inflammatory properties. Inhibition of COX-2 leads to decreased inflammation and associated pain, making it a candidate for the development of new anti-inflammatory drugs .
Neuroprotective Effects
Studies have also explored the neuroprotective effects of this compound. Its ability to modulate inflammatory pathways may contribute to neuroprotection in various neurological disorders .
Antitumor Activity
Emerging evidence suggests that pyrazole derivatives, including 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline, exhibit antitumor activity by targeting various pathways involved in cancer progression. For example, some studies have highlighted the ability of pyrazole derivatives to inhibit kinases such as BRAF and EGFR, which are crucial in tumor growth .
Case Studies and Experimental Data
Several studies have investigated the biological activity of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline and its derivatives:
Synthesis and Applications
The synthesis of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves several key steps that can be optimized for higher yields. This compound serves as a building block for synthesizing more complex anti-inflammatory agents and other pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
